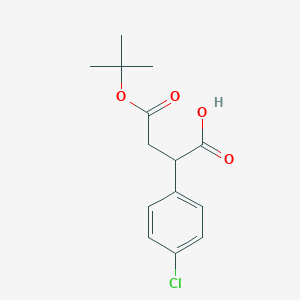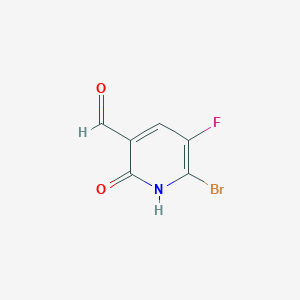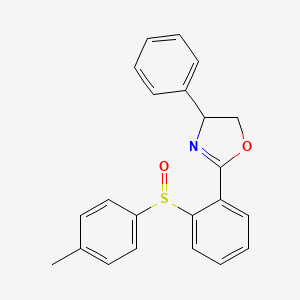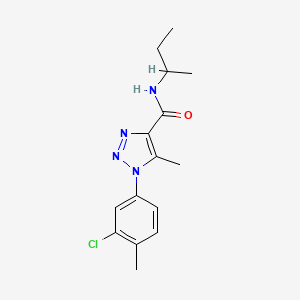
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves the introduction of the tert-butoxycarbonyl group into a precursor molecule. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl alcohol and a suitable acid catalyst to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The chlorophenyl group can participate in various binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxy)-2-phenyl-4-oxobutanoic acid: Similar structure but lacks the chlorophenyl group.
4-(tert-Butoxy)-2-(4-methylphenyl)-4-oxobutanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.
4-(tert-Butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid: Features a fluorine atom instead of chlorine.
Uniqueness
4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The combination of the tert-butoxy and chlorophenyl groups makes this compound particularly versatile in various applications .
Properties
Molecular Formula |
C14H17ClO4 |
|---|---|
Molecular Weight |
284.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
InChI Key |
COSMWXJSTCFAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155640.png)
![Propyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155646.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)

![3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B15155657.png)
![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15155662.png)

![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B15155680.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155693.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine](/img/structure/B15155722.png)
![N-{4-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15155725.png)
![5-({5-Chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155732.png)
